[(2S,4S,5R,6S)-4,6-Diacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate
CAS No.: 1260591-45-4
Cat. No.: VC0019781
Molecular Formula: C20H21NO9
Molecular Weight: 419.386
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1260591-45-4 |
|---|---|
| Molecular Formula | C20H21NO9 |
| Molecular Weight | 419.386 |
| IUPAC Name | [(2S,4S,5R,6S)-4,6-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate |
| Standard InChI | InChI=1S/C20H21NO9/c1-10(22)27-9-13-8-16(28-11(2)23)17(20(30-13)29-12(3)24)21-18(25)14-6-4-5-7-15(14)19(21)26/h4-7,13,16-17,20H,8-9H2,1-3H3/t13-,16-,17+,20+/m0/s1 |
| Standard InChI Key | KLEJARSCWMKSCH-FVINJOMDSA-N |
| SMILES | CC(=O)OCC1CC(C(C(O1)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C |
Introduction
Chemical Properties and Structure
Molecular Identity and Classification
[(2S,4S,5R,6S)-4,6-Diacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate belongs to a specialized class of organic compounds characterized by a modified carbohydrate framework. This compound is identified by several key chemical identifiers that precisely define its molecular structure and properties.
The molecule possesses the CAS registry number 1260591-45-4, which serves as its unique identifier in chemical databases and literature. Its empirical formula is C20H21NO9, revealing a composition that includes carbon, hydrogen, nitrogen, and oxygen atoms arranged in a specific configuration. With a molecular weight of 419.386 g/mol, this compound falls within the medium molecular weight range for organic compounds, positioning it as a relatively complex molecule with diverse functional capabilities.
The presence of multiple functional groups, including acetoxy moieties and the dioxoisoindol group, contributes to its chemical reactivity and potential applications in various fields of chemistry and pharmaceutical research. These distinct structural features make it a compound of interest for researchers focused on carbohydrate chemistry and glycobiology.
Structural Characteristics and Stereochemistry
The core structure of [(2S,4S,5R,6S)-4,6-Diacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate is built around an oxane (six-membered heterocyclic ring containing oxygen) with precisely defined stereochemistry. This stereochemical configuration is crucial for its functional properties and potential biological interactions.
The stereochemical descriptors in the IUPAC name (2S, 4S, 5R, 6S) indicate the spatial arrangement of substituents at these specific positions of the oxane ring. This three-dimensional orientation plays a critical role in determining how the molecule interacts with biological receptors, enzymes, or other target molecules in pharmaceutical applications.
The oxane ring is functionalized with three acetoxy groups (CH3COO-) attached at positions 4 and 6 of the ring structure, as well as to the methyl group connected to position 2. These acetoxy groups serve as protecting groups in organic synthesis and contribute to the compound's solubility profile and chemical reactivity.
A particularly distinctive feature is the dioxoisoindol-2-yl group (phthalimido group) attached at position 5 of the oxane ring. This bicyclic structure consists of a benzene ring fused to a five-membered imide ring containing two carbonyl groups flanking a nitrogen atom, creating a rigid and planar structural element within the molecule.
Physical and Chemical Properties
Based on its molecular structure, [(2S,4S,5R,6S)-4,6-Diacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate possesses several important physical and chemical properties that influence its behavior in chemical reactions and biological systems.
The compound's solubility profile is significantly influenced by the presence of both polar functional groups (acetoxy and dioxoisoindol moieties) and the less polar hydrocarbon portions of the molecule. This combination likely renders the compound soluble in moderately polar organic solvents such as acetone, dichloromethane, and ethyl acetate, while being less soluble in highly polar solvents like water or highly non-polar solvents like hexane.
The acetoxy groups present in the molecule are susceptible to hydrolysis under basic or acidic conditions, potentially yielding hydroxyl groups. This reactivity can be strategically exploited in synthetic transformations. Similarly, the phthalimido group can undergo selective deprotection under specific conditions (such as treatment with hydrazine) to reveal an amine functionality, making this compound a valuable intermediate in the synthesis of amino-sugar derivatives.
| Property | Value or Description |
|---|---|
| CAS Number | 1260591-45-4 |
| Molecular Formula | C20H21NO9 |
| Molecular Weight | 419.386 g/mol |
| IUPAC Name | [(2S,4S,5R,6S)-4,6-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate |
| Standard InChI | InChI=1S/C20H21NO9/c1-10(22)27-9-13-8-16(28-11(2)23)17(20(30-13)29-12(3)24)21-18(25)14-6-4-5-7-15(14)19(21)26/h4-7,13,16-17,20H,8-9H2,1-3H3/t13-,16-,17+,20+/m0/s1 |
| InChIKey | K (partial information available) |
| Physical State | Solid (presumed based on similar compounds) |
| Solubility | Likely soluble in moderately polar organic solvents |
Synthesis Methods and Approaches
General Synthetic Strategies
The synthesis of [(2S,4S,5R,6S)-4,6-Diacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate typically involves multi-step organic reactions that require precise control of reaction conditions and stereochemistry. The synthetic routes generally begin with appropriate carbohydrate precursors that already possess the desired stereochemical configuration at key positions.
Applications and Research Significance
Role in Organic Synthesis
[(2S,4S,5R,6S)-4,6-Diacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate serves as a valuable building block in organic synthesis, particularly in the preparation of complex carbohydrate derivatives and glycoconjugates. Its utility stems from several key features:
The compound contains multiple protected functional groups that can be selectively deprotected and further functionalized. The acetoxy groups can be hydrolyzed to reveal hydroxyl groups, while the phthalimido group serves as a protected amine that can be unveiled under specific conditions.
The defined stereochemistry at multiple centers provides a platform for stereoselective transformations, allowing for the synthesis of structurally complex molecules with precise control over three-dimensional architecture. This is particularly important in the synthesis of biologically active compounds where stereochemistry often plays a crucial role in determining activity and selectivity.
The oxane ring provides a rigid scaffold that can be further elaborated to create diverse structural motifs. This structural feature makes the compound valuable in diversity-oriented synthesis aimed at generating compound libraries for biological screening.
Comparative Analysis with Related Compounds
To better understand the significance of [(2S,4S,5R,6S)-4,6-Diacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate, it is instructive to compare it with structurally related compounds:
This comparative analysis reveals that subtle modifications to the core structure can significantly alter the compound's properties and potential applications. The specific stereochemistry and functional group pattern in [(2S,4S,5R,6S)-4,6-Diacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate contribute to its unique chemical profile and reactivity patterns.
Structure-Activity Relationships
Stereochemical Considerations
The stereochemistry of [(2S,4S,5R,6S)-4,6-Diacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate plays a crucial role in determining its chemical behavior and potential biological activities. The specific three-dimensional arrangement of substituents around the oxane ring creates a unique spatial orientation that can influence:
Receptor binding interactions are highly dependent on stereochemistry, as biological receptors often recognize and interact with molecules in a stereospecific manner. The (2S,4S,5R,6S) configuration creates a specific three-dimensional shape that could complement the binding pocket of certain enzymes or receptors.
Reactivity patterns are also influenced by stereochemistry, as the spatial arrangement of functional groups can affect their accessibility and reactivity toward various reagents. For instance, the axial or equatorial orientation of the acetoxy groups can significantly impact their susceptibility to hydrolysis or other transformations.
Future Research Directions
Synthetic Methodology Advancement
Future research involving [(2S,4S,5R,6S)-4,6-Diacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate could focus on several promising areas:
Green chemistry approaches to the synthesis of this compound would address environmental concerns associated with traditional synthetic methods. This could include the use of environmentally benign solvents, catalysts that reduce waste production, or enzymatic methods for specific transformations.
Scalable production methods would be essential if this compound or its derivatives show promise for pharmaceutical or other commercial applications. This would necessitate the optimization of reaction conditions for larger-scale synthesis and the development of cost-effective purification strategies.
Biological Activity Exploration
The structural features of [(2S,4S,5R,6S)-4,6-Diacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate suggest potential for various biological activities that could be explored in future research:
Enzyme inhibition studies could investigate whether this compound or its derivatives can selectively inhibit enzymes involved in carbohydrate metabolism or processing. Such inhibitors could have potential applications in diseases where dysregulated glycosylation plays a role, such as certain cancers or metabolic disorders.
Structure-activity relationship studies involving systematic modifications of the compound's structure would help identify which structural features are critical for specific biological activities. This information could guide the rational design of more potent and selective compounds targeting specific biological pathways.
Medicinal chemistry optimization based on the core structure of [(2S,4S,5R,6S)-4,6-Diacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate could lead to the development of novel therapeutic agents. This would involve modifications aimed at improving pharmacokinetic properties, enhancing target selectivity, and reducing potential toxicity.
Material Science Applications
Beyond its potential biological applications, [(2S,4S,5R,6S)-4,6-Diacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate and its derivatives might find applications in material science:
Functionalized carbohydrate derivatives can serve as building blocks for supramolecular assemblies and advanced materials. The defined stereochemistry and functional group pattern of this compound could be exploited to create materials with specific structural properties and functions.
Carbohydrate-based polymers incorporating structural elements from this compound might exhibit unique physical and chemical properties. Such polymers could potentially find applications in areas such as drug delivery, tissue engineering, or biodegradable materials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume